Falcarindiol

Descripción general

Descripción

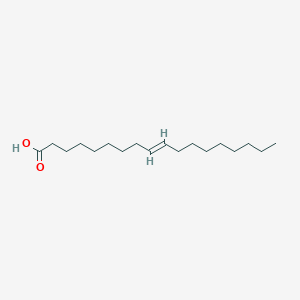

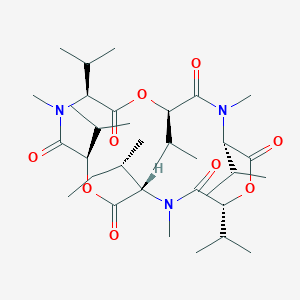

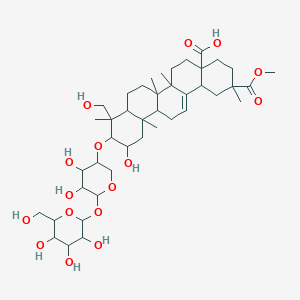

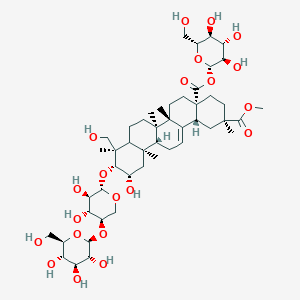

Falcarindiol is a polyyne found in carrot roots and has antifungal activity1. It is the main compound responsible for bitterness in carrots1. Falcarindiol and other falcarindiol-type polyacetylenes are also found in many other plants of the family Apiaceae, including some commonly used seasonings such as dill and parsley1.

Synthesis Analysis

The enantioselective total synthesis of chiral falcarindiol analogues from buta-1,3-diyn-1-yltriisopropylsilane is reported2. The key step in this synthesis is BINOL-promoted asymmetric diacetylene addition to aldehydes2. The two chiral centers of the falcarindiol analogues can be produced by using the same kind of catalyst with high selectivity, and the final product can be obtained in only six steps2.

Molecular Structure Analysis

Falcarin-type polyacetylenes, which contain two conjugated triple bonds, are derived from structural modifications of the common fatty acid oleic acid3. The structures, biosynthesis, and function have been most studied in falcarins, a polyacetylene subset3.

Chemical Reactions Analysis

Falcarindiol has been shown to activate PPARγ and to increase the expression of the cholesterol transporter ABCA1 in cells, both of which play an important role in lipid metabolism4.

Physical And Chemical Properties Analysis

Falcarindiol has a molar mass of 260.37 g·mol −15. It is stable if stored as directed and should be protected from light and heat5.

Aplicaciones Científicas De Investigación

Summary of the Application

Falcarindiol, an active compound identified from Chinese herbs, has shown potent inhibitory activities against multiple virulence factors of Pseudomonas aeruginosa , a pathogenic bacteria .

Methods of Application or Experimental Procedures

The researchers used extracts from 30 Chinese herbs known for treating symptoms resembling infections. They identified Falcarindiol as an active compound that showed potent inhibitory activities against Pseudomonas aeruginosa .

Results or Outcomes

Falcarindiol significantly repressed virulence-related genes, including the type III secretion system (T3SS); quorum sensing synthase genes lasIR and rhlIR; lasB; motility-related genes fliC and fliG; and phenazine synthesis genes phzA1 and phzA2. P. aeruginosa swarming motility and pyocyanin production were reduced significantly. In a burned mouse model, falcarindiol treatment significantly reduced the mortality in mice infected with P. aeruginosa .

2. Application in Cancer and Diabetes Research

Summary of the Application

Falcarindiol (FaDOH) is a cytotoxic and anti-inflammatory polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae). It has been shown to activate PPARγ and to increase the expression of the cholesterol transporter ABCA1 in cells, both of which play an important role in lipid metabolism .

Methods of Application or Experimental Procedures

The effect of sub-toxic concentration (5 μM) of Falcarindiol inside human mesenchymal stem cells (hMSCs) was studied using white light microscopy and Raman imaging .

Results or Outcomes

Falcarindiol increases lipid content in the hMSCs cells as well as the number of lipid droplets (LDs) and that this can be explained by increased expression of PPARγ2 as shown in human colon adenocarcinoma cells .

3. Application in Neurodegenerative Diseases

Summary of the Application

Falcarindiol has been found to have neuroprotective effects. It can inhibit the production of nitric oxide and prostaglandin E2 in microglial cells, which are involved in neuroinflammation, a common feature of neurodegenerative diseases .

Methods of Application or Experimental Procedures

The researchers induced neuroinflammation in microglial cells and then treated them with Falcarindiol. They measured the levels of nitric oxide and prostaglandin E2 to assess the effect of Falcarindiol .

Results or Outcomes

Falcarindiol treatment significantly reduced the levels of nitric oxide and prostaglandin E2 in microglial cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .

4. Application in Cardiovascular Diseases

Summary of the Application

Falcarindiol has been shown to have cardioprotective effects. It can inhibit platelet aggregation, a major factor in the development of cardiovascular diseases .

Methods of Application or Experimental Procedures

The researchers induced platelet aggregation in a laboratory setting and then treated the platelets with Falcarindiol. They then measured the extent of platelet aggregation to assess the effect of Falcarindiol .

Results or Outcomes

Falcarindiol treatment significantly inhibited platelet aggregation, indicating its potential as a therapeutic agent for cardiovascular diseases .

5. Application in Stem Cell Research

Methods of Application or Experimental Procedures

The researchers studied the effect of Falcarindiol on normal stem cells .

Results or Outcomes

The specific results or outcomes of this application are not available as the research is still ongoing .

6. Application in Lipid Metabolism

Summary of the Application

Falcarindiol has been shown to activate PPARγ and to increase the expression of the cholesterol transporter ABCA1 in cells, both of which play an important role in lipid metabolism .

Methods of Application or Experimental Procedures

The researchers studied the effect of sub-toxic concentration (5 μM) of Falcarindiol inside human mesenchymal stem cells (hMSCs) using white light microscopy and Raman imaging .

Results or Outcomes

Falcarindiol increases lipid content in the hMSCs cells as well as the number of lipid droplets (LDs). This can be explained by increased expression of PPARγ2 as shown in human colon adenocarcinoma cells .

Safety And Hazards

Falcarindiol is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes6. It is toxic and can cause serious damage to health by prolonged exposure6. It also poses a possible risk of impaired fertility and harm to unborn child6.

Direcciones Futuras

Falcarindiol has demonstrated health-promoting properties as anti-cancer and anti-inflammatory agents7. It has been shown to reduce the tumor number in rat and mouse models7. Future research could focus on further understanding the health benefits of falcarindiol and its potential application in cancer chemoprevention7.

Propiedades

IUPAC Name |

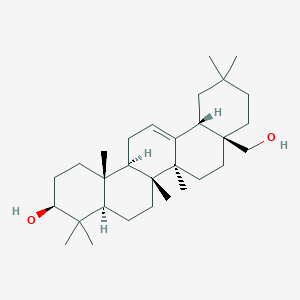

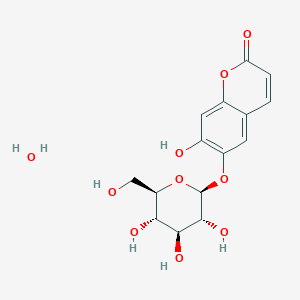

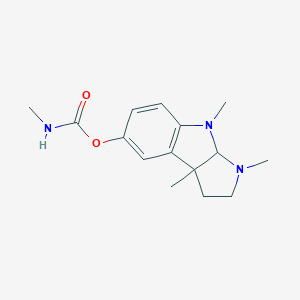

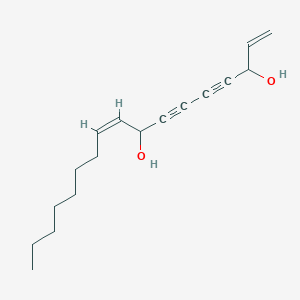

(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNQXNAFCBLLV-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

CAS RN |

30779-95-4 | |

| Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.